

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Tetraamminecopper(II)

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Compound of Interest

Compound Name: *Tetraamminecopper ion*

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This technical guide provides a comprehensive overview of the thermodynamic properties of the aqueous tetraamminecopper(II) complex ion, $[\text{Cu}(\text{NH}_3)_4]^{2+}$. The formation of this vibrant blue complex is a cornerstone of coordination chemistry and serves as a model system for understanding metal-ligand interactions in aqueous environments. A thorough understanding of its thermodynamic stability and the factors governing its formation is crucial for applications ranging from analytical chemistry to the study of metal-protein interactions in biological systems.

Thermodynamic Data of Aqueous Tetraamminecopper(II)

The thermodynamic stability of the tetraamminecopper(II) ion in aqueous solution is characterized by its stability constants and the associated changes in Gibbs free energy, enthalpy, and entropy. The formation of the complex proceeds in a stepwise manner, with each successive addition of an ammonia ligand having its own equilibrium constant.

Table 1: Stepwise and Overall Stability Constants for the Formation of Aqueous $[\text{Cu}(\text{NH}_3)_4]^{2+}$ at 25 °C

Equilibrium Reaction	Stepwise Stability Constant ($\log K$)
$[\text{Cu}(\text{H}_2\text{O})_6]^{2+}(\text{aq}) + \text{NH}_3(\text{aq}) \rightleftharpoons [\text{Cu}(\text{NH}_3)(\text{H}_2\text{O})_5]^{2+}(\text{aq}) + \text{H}_2\text{O}(\text{l})$	$\log K_1 = 4.15$
$[\text{Cu}(\text{NH}_3)(\text{H}_2\text{O})_5]^{2+}(\text{aq}) + \text{NH}_3(\text{aq}) \rightleftharpoons [\text{Cu}(\text{NH}_3)_2(\text{H}_2\text{O})_4]^{2+}(\text{aq}) + \text{H}_2\text{O}(\text{l})$	$\log K_2 = 3.50$
$[\text{Cu}(\text{NH}_3)_2(\text{H}_2\text{O})_4]^{2+}(\text{aq}) + \text{NH}_3(\text{aq}) \rightleftharpoons [\text{Cu}(\text{NH}_3)_3(\text{H}_2\text{O})_3]^{2+}(\text{aq}) + \text{H}_2\text{O}(\text{l})$	$\log K_3 = 2.89$
$[\text{Cu}(\text{NH}_3)_3(\text{H}_2\text{O})_3]^{2+}(\text{aq}) + \text{NH}_3(\text{aq}) \rightleftharpoons [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+}(\text{aq}) + \text{H}_2\text{O}(\text{l})$	$\log K_4 = 2.13$
Overall Reaction	Overall Stability Constant ($\log \beta_4$)
$[\text{Cu}(\text{H}_2\text{O})_6]^{2+}(\text{aq}) + 4\text{NH}_3(\text{aq}) \rightleftharpoons [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+}(\text{aq}) + 4\text{H}_2\text{O}(\text{l})$	$\log \beta_4 = 12.67$

The overall stability constant (β_4) is the product of the stepwise stability constants ($\beta_4 = K_1 \times K_2 \times K_3 \times K_4$). A large overall stability constant, such as the one for tetraamminecopper(II), indicates that the formation of the complex is highly favorable in aqueous solution.

Table 2: Thermodynamic Parameters for the Overall Formation of Aqueous $[\text{Cu}(\text{NH}_3)_4]^{2+}$ at 25 °C

Thermodynamic Parameter	Value
Standard Gibbs Free Energy Change (ΔG°) of Reaction	-72.3 kJ/mol (calculated)
Standard Enthalpy Change (ΔH°) of Reaction	-54.4 kJ/mol
Standard Entropy Change (ΔS°) of Reaction	+60 J/mol·K (calculated)

Note: The standard Gibbs free energy change was calculated from the overall stability constant using the equation $\Delta G^\circ = -RT\ln(\beta_4)$. The standard entropy change was subsequently calculated using the Gibbs-Helmholtz equation ($\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$).

The negative enthalpy change indicates that the formation of the complex is an exothermic process, driven by the formation of stronger Cu-N bonds compared to the Cu-O bonds with water. The positive entropy change is a result of the release of water molecules that were previously ordered around the copper(II) ion, leading to an overall increase in the disorder of the system.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of aqueous tetraamminecopper(II) involves a combination of experimental techniques, primarily spectrophotometry, potentiometry, and calorimetry.

Spectrophotometric Determination of Stability Constants

This method relies on the distinct color of the tetraamminecopper(II) complex, which absorbs light in the visible region. The intensity of the color is directly proportional to the concentration of the complex, as described by the Beer-Lambert Law.

Methodology:

- Preparation of Stock Solutions: Prepare standard stock solutions of copper(II) sulfate (e.g., 0.1 M) and ammonia (e.g., 1 M). The ionic strength of the solutions should be kept constant using a non-complexing salt like sodium nitrate.
- Preparation of a Series of Solutions: Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of ammonia.
- Spectrophotometric Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}) for the tetraamminecopper(II) complex, which is typically around 610 nm. A solution containing only copper(II) sulfate at the same concentration can be used as a blank.
- Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the

complex and its stability constant. For a more rigorous determination of stepwise stability constants, the absorbance data is fitted to a model that accounts for the formation of all copper-ammine species in solution using specialized software.

Potentiometric Titration for Stability Constant Determination

Potentiometric titrations involve measuring the change in the potential of an ion-selective electrode (ISE) as a titrant is added to a solution. For the copper-ammonia system, a copper ISE can be used to monitor the concentration of free (uncomplexed) Cu^{2+} ions.

Methodology:

- Apparatus Setup: A potentiometer equipped with a copper ion-selective electrode and a suitable reference electrode (e.g., calomel or silver/silver chloride) is required.
- Solution Preparation: A solution of known copper(II) concentration is prepared in a constant ionic strength medium.
- Titration: The copper(II) solution is titrated with a standard solution of ammonia. The potential of the copper ISE is recorded after each addition of the titrant.
- Data Analysis: The potential measurements are used to calculate the concentration of free Cu^{2+} at each point in the titration. From the initial concentrations of copper and ammonia, and the measured free Cu^{2+} concentration, the concentrations of the various copper-ammine complexes and free ammonia can be calculated. This data is then used to determine the stepwise stability constants.

Calorimetric Determination of Enthalpy Change

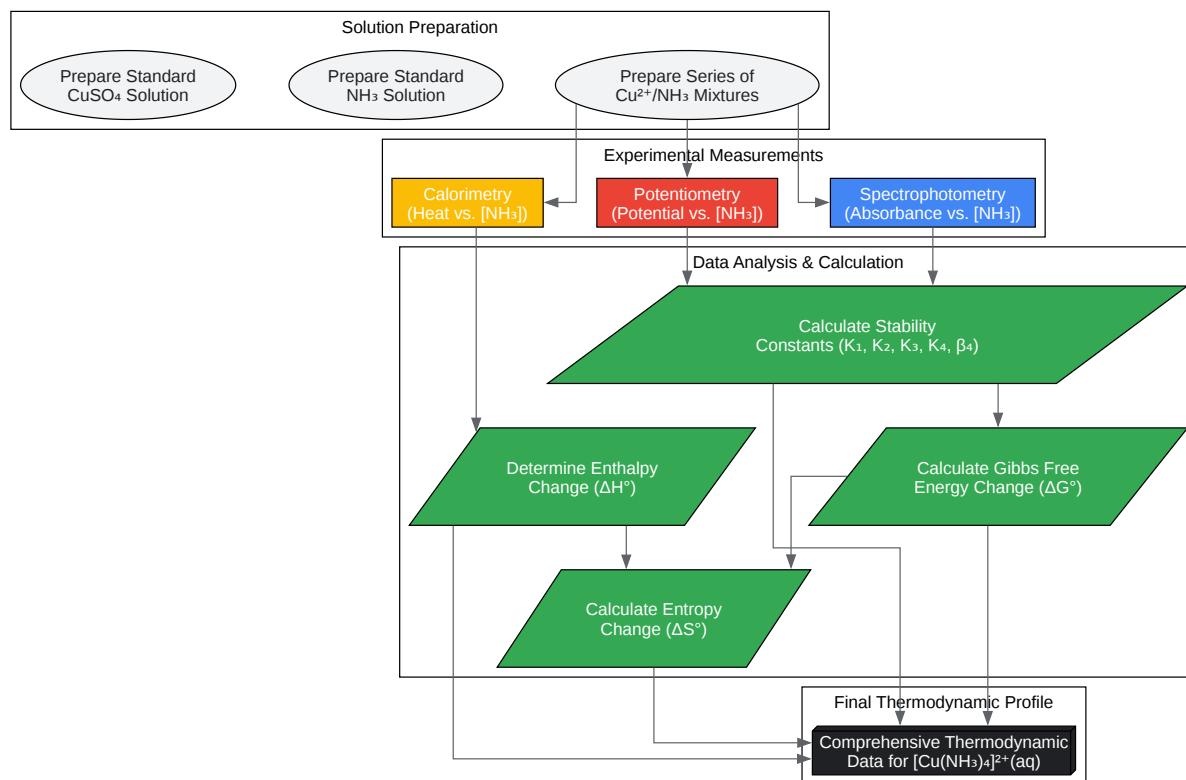
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with chemical reactions, allowing for the determination of the enthalpy of formation of the complex.

Methodology:

- **Instrument Setup:** An isothermal titration calorimeter is used. The sample cell is filled with a solution of copper(II) sulfate.
- **Titration:** A standard solution of ammonia is placed in the injection syringe and titrated into the sample cell in small, precise aliquots.
- **Heat Measurement:** The heat released or absorbed upon each injection of ammonia is measured by the calorimeter.
- **Data Analysis:** The heat of reaction for each injection is plotted against the molar ratio of ammonia to copper. The resulting titration curve can be fitted to a binding model to determine the enthalpy change (ΔH°) for the formation of the tetraamminecopper(II) complex.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of the aqueous tetraamminecopper(II) complex.

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Caption: Workflow for Thermodynamic Characterization of $[\text{Cu}(\text{NH}_3)_4]^{2+}$.

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